Product packaging for Calcium 2-propylvalerate(Cat. No.:CAS No. 33433-82-8)

Calcium 2-propylvalerate

Cat. No.: B1204545
CAS No.: 33433-82-8
M. Wt: 326.48 g/mol
InChI Key: PIZHURYFCSGTJX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium valproate (CAS 33433-82-8) is a calcium salt of valproic acid, a broad-spectrum compound with significant research applications in neuroscience and pharmacology. Its chemical structure is identified as calcium bis(2-propylpentanoate) with the molecular formula C 16 H 30 CaO 4 and a molecular weight of 326.49 g/mol . This compound is of particular interest in mechanistic studies for its multifaceted mode of action. Like its parent compound valproic acid, its research applications are linked to several pathways, primarily the enhancement of inhibitory gamma-aminobutyric acid (GABA) neurotransmission in the brain through the inhibition of GABA transaminase . Additional investigated mechanisms include the modulation of voltage-gated ion channels and the inhibition of histone deacetylases (HDAC), which influences gene expression . Research also explores its impact on intracellular second-messenger systems, specifically its modulatory effect on protein kinase C (PKC) signaling and serotonin-induced intracellular calcium (Ca 2+ ) mobilization, which may be relevant to its mood-stabilizing properties . Calcium valproate is supplied for laboratory research applications only. It is strictly intended for use by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30CaO4 B1204545 Calcium 2-propylvalerate CAS No. 33433-82-8

Properties

CAS No.

33433-82-8

Molecular Formula

C16H30CaO4

Molecular Weight

326.48 g/mol

IUPAC Name

calcium bis(2-propylpentanoate)

InChI

InChI=1S/2C8H16O2.Ca/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

PIZHURYFCSGTJX-UHFFFAOYSA-L

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Ca+2]

Other CAS No.

33433-82-8

Pictograms

Irritant; Health Hazard

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Origin of Product

United States

Synthetic Methodologies and Derivatization in Calcium Valproate Research

Established Synthetic Routes for Calcium Valproate Production

The traditional synthesis of valproic acid, the precursor to calcium valproate, typically begins with materials like diethyl malonate or ethyl cyanoacetate. google.com A common method involves the alkylation of diethyl malonate with 1-bromopropane (B46711). google.com This is followed by hydrolysis and decarboxylation to yield valproic acid. google.com

To produce calcium valproate, valproic acid is reacted with a calcium compound. Suitable calcium sources include calcium hydroxide (B78521), calcium oxide, calcium carbonate, and calcium chloride. google.com.na The reaction is often carried out in a solvent such as water, methanol (B129727), ethanol (B145695), or a mixture thereof, with a stoichiometric ratio of 1:2 between the calcium compound and valproic acid. google.com.na

A detailed, established laboratory-scale synthesis of sodium valproate, a closely related salt, provides a procedural template that can be adapted for calcium valproate. This process involves:

Reacting a sodium ethoxide solution with diethyl malonate.

Adding 1-bromopropane to the reaction mixture.

Refluxing the mixture, followed by cooling and filtration to remove sodium bromide.

Distilling the filtrate to recover ethanol and obtain crude diethyl dipropylmalonate. google.com

This intermediate is then hydrolyzed and decarboxylated to form valproic acid, which can subsequently be neutralized with a calcium base to form calcium valproate.

Advancements in Calcium Valproate Synthesis Techniques

Green chemistry principles are also being applied to the synthesis process. For instance, solid-liquid phase transfer catalysis has been explored for the alkylation step, using solid potassium carbonate as a base and a quaternary ammonium (B1175870) salt as a catalyst. google.com This method can lead to a more environmentally friendly and efficient synthesis.

Furthermore, advancements in formulation, such as the development of extended-release and intravenous formulations, have been a focus, although these relate more to the drug delivery aspect than the core synthesis of the chemical compound itself. karger.com

Exploration of Novel Calcium Valproate Derivatives for Preclinical Investigations

The simple structure of valproic acid makes it an ideal candidate for structural modifications to develop new derivatives with potentially improved properties. mdpi.com Research in this area aims to create analogues with enhanced efficacy and a better safety profile. mdpi.comnih.gov

Structure-Activity Relationship Studies of Valproate Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For valproic acid, numerous analogs have been synthesized and evaluated to identify key structural features for its anticonvulsant effects.

One area of focus has been on unsaturated analogs. For example, 2-ene-VPA, a metabolite of valproic acid, has shown comparable anticonvulsant activity to the parent compound. mdpi.com Another analog, 4-ene-VPA, also demonstrates similar potency. mdpi.com Studies on a series of cyclic and acyclic analogs identified cyclooctylideneacetic acid as a particularly potent anticonvulsant, even more so than valproic acid itself. mdpi.comnih.gov The potency of these analogs was found to be highly correlated with molecular volume and lipophilicity, suggesting a role for the plasma membrane in their mechanism of action rather than a specific receptor site. nih.gov

Amide and urea (B33335) derivatives have also been extensively studied. mdpi.comacs.org For instance, (E)-2-ene valproyl glycinamide (B1583983) has demonstrated a good anticonvulsant profile in preclinical models. researchgate.net The analysis of various derivatives has pointed to the importance of the electronic properties of the C=O group and adjacent atoms in determining anticonvulsant activity, suggesting that electrostatic interactions with a receptor active site are significant. acs.org

Table 1: Selected Valproic Acid Analogs and their Preclinical Findings

Analog Key Findings Reference
2-ene-VPA Comparable anticonvulsant activity to VPA. mdpi.com
4-ene-VPA Similar anticonvulsant potency to VPA. mdpi.com
Cyclooctylideneacetic acid More potent than VPA with reduced sedation in mice. mdpi.comnih.gov
(E)-2-ene valproyl glycinamide Good anticonvulsant profile in mice and rats. researchgate.net
4-(Valproylamido)benzenesulfonamide Active in the MES test with no neurotoxicity at tested doses. researchgate.net

Synthesis and Evaluation of Sugar-Ester Derivatives of Valproic Acid

Sugar-ester derivatives of valproic acid have been developed as prodrugs, initially to create slow-release formulations. mdpi.com These derivatives have also been found to exert direct actions on the brain. mdpi.com

One notable example is dimethylenexylitol valproate (VDMX), which was found to be significantly more potent than valproic acid in suppressing epileptiform activity in rat hippocampal slices. mdpi.com Other research has explored the synthesis of myo-inositol esters of valproic acid. researchgate.net For instance, (+/-)-3,6-Di-O-valproil-myo-inositol showed anticonvulsant activity four times higher than that of valproic acid in the MES test. researchgate.net

SAR studies on valproate sugar esters have revealed several key insights:

Derivatives containing glucitol or galactitol had similar antiepileptic potency to the lead compound. nih.gov

The introduction of pyranoses or furanoses resulted in inactive or even pro-epileptic compounds. nih.gov

The position of the valproate ester on the sugar moiety is critical for activity. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Calcium valproate
Valproic acid
Diethyl malonate
Ethyl cyanoacetate
1-bromopropane
Calcium hydroxide
Calcium oxide
Calcium carbonate
Calcium chloride
Sodium valproate
Diethyl dipropylmalonate
Potassium carbonate
2-ene-VPA
4-ene-VPA
Cyclooctylideneacetic acid
(E)-2-ene valproyl glycinamide
4-(Valproylamido)benzenesulfonamide
3-aminovalproic acid
4-aminovalproic acid
Dimethylenexylitol valproate
(+/-)-3,6-Di-O-valproil-myo-inositol
Glucitol
Galactitol
Pyranoses
Furanoses
L-carnitine
Magnesium hydroxide
Magnesium oxide
Magnesium carbonate
Magnesium chloride
Thionyl chloride
GABA
Glutamate (B1630785)
Lithium
Trichostatin A
Sodium butyrate
Valpromide
Lamotrigine
Phenytoin (B1677684)

Molecular and Cellular Mechanisms of Valproate Action

Modulation of Neurotransmitter Systems in Preclinical Models

Valproate significantly impacts several key neurotransmitter systems within the central nervous system. Its primary recognized actions involve enhancing the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), while simultaneously attenuating the effects of the primary excitatory neurotransmitter, glutamate (B1630785). nih.gov Furthermore, it has been shown to alter dopaminergic and serotonergic functions. droracle.aitg.org.au

A cornerstone of valproate's mechanism is the potentiation of the GABAergic system. medworksmedia.com By increasing the availability and activity of GABA, the principal inhibitory neurotransmitter in the brain, valproate reduces neuronal excitability. nih.govpatsnap.com This enhancement of GABAergic transmission is achieved through several distinct actions on GABA metabolism and receptor activity. nih.gov

Valproate influences the metabolic pathway of GABA. It inhibits GABA transaminase (GABA-T), the enzyme responsible for the initial breakdown of GABA into succinic semialdehyde. nih.govpatsnap.compatsnap.com By impeding this enzyme, valproate effectively increases the concentration of GABA in the synaptic cleft. patsnap.compatsnap.com

Furthermore, valproate inhibits a subsequent enzyme in the degradation pathway, succinic semialdehyde dehydrogenase (SSADH). patsnap.comdrugbank.comnih.gov SSADH is responsible for converting succinic semialdehyde to succinic acid. medworksmedia.com Inhibition of SSADH leads to an accumulation of succinic semialdehyde, which in turn acts as an inhibitor of GABA-T, further reducing GABA metabolism and elevating its functional levels in the brain. drugbank.com In vitro studies have demonstrated that valproate is a potent inhibitor of SSADH, while its inhibition of GABA-T in brain homogenates occurs at high concentrations. nih.gov

Table 1: Effects of Valproate on GABA Metabolic Enzymes
EnzymeAction of ValproatePrimary ConsequenceReference
GABA Transaminase (GABA-T)InhibitionDecreased degradation of GABA nih.govpatsnap.compatsnap.com
Succinic Semialdehyde Dehydrogenase (SSADH)InhibitionIncreased Succinic Semialdehyde, leading to secondary inhibition of GABA-T patsnap.comdrugbank.comnih.gov

Valproate potentiates GABAergic functions in specific brain regions, such as the substantia nigra, which are implicated in the control of seizure propagation. nih.govmedworksmedia.com Beyond increasing GABA levels, valproate appears to directly and indirectly enhance GABA-mediated responses at the receptor level. nih.gov It has been reported to facilitate responses at both GABA-A and GABA-B receptors. nih.gov Some evidence suggests that valproate may interact with the benzodiazepine (B76468) regulatory sites on GABA-A receptors, prolonging the inhibitory postsynaptic potential. nih.gov Additionally, it may contribute to an increase in the number of GABA-A receptors as a downstream effect of increased brain-derived neurotrophic factor (BDNF) expression. drugbank.com

Complementing its enhancement of inhibitory systems, valproate also dampens excitatory neurotransmission, primarily by modulating the glutamate system. nih.gov It has been shown to reduce neuronal excitation mediated by the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. nih.govnih.gov Preclinical studies have demonstrated that valproate can block cell firing and excitatory responses induced by NMDA. droracle.ainih.gov This effect may be achieved through a presynaptic mechanism, as valproate has been found to reduce the release of the excitatory amino acid aspartate, which can act on NMDA receptors. researchgate.net

Chronic administration of valproate has been observed to reduce the surface expression and synaptic localization of certain AMPA receptor subunits (GluR1/2) in the hippocampus, further contributing to the attenuation of excitatory signals. jneurosci.org However, some research indicates that valproate does not directly antagonize the glutamate system and may not protect against NMDA-induced seizures in all models. plos.org

Table 2: Effects of Valproate on Excitatory Receptors
Receptor TypeObserved Effect of ValproatePotential MechanismReference
NMDA ReceptorsAttenuates receptor-mediated excitationReduces presynaptic release of aspartate; Blocks NMDA-induced cell firing nih.govdroracle.airesearchgate.net
AMPA ReceptorsReduces synaptic localization of GluR1 and GluR2/3 subunits (chronic treatment)Alters receptor trafficking and surface expression jneurosci.org

Valproate also modulates monoaminergic systems, although these effects may be more relevant to its actions in psychiatric disorders than its anticonvulsant properties. nih.gov Studies using in vivo microdialysis have shown that valproate can increase extracellular levels of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), as well as serotonin (B10506) (5-HT) in brain regions like the hippocampus. ucl.ac.ukcapes.gov.br

The mechanism for these effects is complex. Valproate may indirectly enhance the activity of the dopamine D2 receptor pathway through epigenetic mechanisms. nih.gov It has also been suggested that activation of 5-HT1A receptors by valproate can lead to increased dopamine release in the prefrontal cortex. nih.gov However, studies in healthy human subjects using neuroendocrine challenge tests did not find significant alterations in hypothalamic or pituitary 5-HT1A or dopamine receptor responses after short-term valproate administration. researchgate.netnih.gov This suggests the effects may be region-specific or dependent on the duration of treatment. nih.gov

Gamma-Aminobutyric Acid (GABA) System Interactions

Ion Channel Modulation and Membrane Excitability

Valproate's interaction with voltage-gated sodium channels is a key aspect of its mechanism. patsnap.comwikipedia.orgpatsnap.com It has been shown to block these channels, which are fundamental for the initiation and propagation of action potentials. patsnap.compatsnap.com By inhibiting the influx of sodium ions into neurons, valproate reduces neuronal excitability and the rate of firing, which is particularly relevant in conditions like epilepsy characterized by excessive neuronal activity. patsnap.compatsnap.comnih.gov

Furthermore, valproate influences the recovery of sodium channels from inactivation. researchgate.netcdnsciencepub.com Studies have demonstrated that valproate slows the time course of recovery from fast inactivation and enhances steady-state slow inactivation. cdnsciencepub.com This action effectively prolongs the refractory period of the neuron, making it less likely to fire in rapid succession and contributing to the suppression of high-frequency neuronal firing. nih.gov However, some research in rat hippocampal slices did not observe a significant effect of valproate on the refractory period or recovery from inactivation, suggesting that its primary antiepileptic effect in this brain region may not be solely explained by its action on sodium channels. nih.gov

Table 1: Effects of Valproate on Voltage-Gated Sodium Channels

EffectMechanismFunctional ConsequenceSupporting Evidence
Inhibition of high-frequency neuronal firingBlocks voltage-gated sodium channels.Reduces neuronal excitability and propagation of action potentials. patsnap.compatsnap.comnih.gov
Delayed recovery from inactivationSlows the recovery of sodium channels from both fast and slow inactivation states.Prolongs the neuronal refractory period, preventing rapid, repetitive firing. researchgate.netcdnsciencepub.com
Controversial findingsSome studies in specific brain regions (hippocampal slices) show no significant effect on recovery from inactivation.Suggests that the primary mechanism may vary depending on the neuronal population. nih.gov

Valproate's influence on T-type calcium channels is another critical component of its therapeutic action, involving both direct inhibition and indirect epigenetic mechanisms.

Valproate directly inhibits low-voltage-activated (LVA) T-type calcium channels. patsnap.comnih.govjove.comsymbiosisonlinepublishing.com This action is significant as these channels are involved in the generation of rhythmic, oscillatory activity in thalamocortical neurons, which is a hallmark of absence seizures. nih.gov By blocking T-type calcium currents, valproate helps to suppress this abnormal burst firing of neurons. patsnap.comnih.gov Studies have shown that valproate can block T-type calcium currents in thalamocortical neurons, with a more pronounced effect observed in genetic animal models of absence epilepsy. nih.gov The inhibition of these channels contributes to the reduction of neuronal hyperexcitability. symbiosisonlinepublishing.com

Paradoxically, valproate can also lead to the upregulation of T-type calcium channels through an epigenetic mechanism. nih.govnih.gov Valproate is a known inhibitor of histone deacetylases (HDACs). nih.govnih.gov By inhibiting HDACs, valproate can lead to the hyperacetylation of histones, which alters chromatin structure and increases the transcription of certain genes. nih.govnih.gov

Research has demonstrated that valproate exposure increases the mRNA levels of all subtypes of T-type calcium channels (encoded by Cacna1g, Cacna1h, and Cacna1i genes) in embryonic neural progenitor cells. nih.govmdpi.comnih.gov Specifically, the protein levels of CaV3.1 have been shown to increase following treatment with valproate and other HDAC inhibitors. nih.gov This upregulation is linked to increased histone H3 acetylation in the promoter region of the Cacna1g gene, which codes for CaV3.1. nih.govmdpi.com While seemingly counterintuitive to its inhibitory role, this epigenetic effect may contribute to neurodevelopmental processes and the long-term effects of the drug. nih.gov

Table 2: Modulation of T-Type Calcium Channels by Valproate

MechanismSpecific TargetEffectFunctional ImplicationSupporting Evidence
Direct InhibitionT-type calcium channelsBlocks channel current.Suppresses rhythmic burst firing in thalamocortical neurons, reducing absence seizures. patsnap.comnih.govjove.comsymbiosisonlinepublishing.com
Epigenetic UpregulationHistone Deacetylases (HDACs)Inhibits HDAC activity, leading to histone hyperacetylation.Alters gene expression. nih.govnih.gov
T-type calcium channel genes (e.g., Cacna1g for CaV3.1, Cacna1h for CaV3.2)Increases mRNA and protein expression of CaV3.1 and CaV3.2.May contribute to long-term neurodevelopmental effects. nih.govmdpi.comnih.gov

Table 3: Valproate's Effects on Other Ion Channels

Channel TypeObserved EffectPotential Functional ConsequenceSupporting Evidence
L-type Calcium ChannelsSome evidence suggests enhancement, while other studies show no change in specific subunit expression.May be involved in neuronal plasticity and neuroprotection, but the role is not fully established. nih.govbiomolther.org
N-type Calcium ChannelsSome reports of modulation.The exact contribution to valproate's therapeutic action is unclear. nih.govpharmgkb.org
Potassium ChannelsVoltage-dependent dual action: transient increase in conductance at negative potentials and marked reduction at positive potentials.May contribute to stabilizing the membrane potential and preventing excessive firing. nih.gov

T-Type Calcium Channel Modulation

Epigenetic Modulation and Gene Expression Regulation

Calcium valproate is a recognized epigenetic modulator, influencing gene expression without altering the DNA sequence itself. Its primary mechanisms involve the inhibition of histone deacetylases (HDACs), leading to subsequent changes in chromatin structure and DNA methylation status. droracle.ailabforvets.com

Histone Deacetylase (HDAC) Inhibition Mechanisms

Valproic acid (VPA), the active component of calcium valproate, is a well-documented inhibitor of histone deacetylases (HDACs), particularly class I and IIa HDACs. ahajournals.orgaacrjournals.orgnih.gov This inhibition is believed to occur through the binding of VPA to the catalytic center of the HDAC enzyme, which blocks substrate access. nih.govembopress.org This action prevents the removal of acetyl groups from histone proteins, leading to a state of hyperacetylation. nih.govembopress.org Specifically, VPA has been shown to inhibit the activity of HDAC1 and HDAC2. nih.govnih.gov Some research indicates that VPA can also induce the proteasomal degradation of HDAC2. labforvets.comnih.gov

A primary consequence of HDAC inhibition by valproate is the increased acetylation of core histone proteins, notably histone H3 and histone H4. aacrjournals.orgnih.govacs.orgnih.gov This hyperacetylation of the N-terminal tails of these histones reduces the electrostatic affinity between the histones and DNA. acs.org Studies have demonstrated that VPA treatment leads to a significant and persistent increase in the acetylation levels of both H3 and H4 in various cell types. aacrjournals.orgnih.govplos.org For instance, increased acetylation of H3 and H4 has been observed at the promoter regions of specific genes following VPA administration. plos.org This effect can be detected within hours of treatment and can persist for an extended period. aacrjournals.org

The induction of histone hyperacetylation by valproate directly leads to chromatin remodeling. labforvets.comacs.org The increased negative charge from acetyl groups causes a relaxation of the chromatin structure, transitioning it from a condensed, transcriptionally silent state (heterochromatin) to a more open, accessible state (euchromatin). acs.org This "open" chromatin configuration allows for greater access of transcription factors and the transcriptional machinery to DNA, thereby influencing gene expression. acs.org VPA-induced chromatin decondensation has been observed to last longer than the period required to promote histone acetylation, suggesting additional, more stable epigenetic modifications are also at play. frontiersin.orgnih.gov Furthermore, VPA has been shown to affect chromatin structure by regulating chromatin modulation proteins, such as depleting structural maintenance of chromosome (SMC) proteins. labforvets.comnih.gov

DNA Methylation Status Alterations and Demethylation Pathways

Beyond histone acetylation, valproate also influences DNA methylation, a key epigenetic mark typically associated with gene silencing. acs.orgfrontiersin.org VPA has been shown to induce DNA demethylation, a process that can lead to the reactivation of gene expression. acs.orgfrontiersin.org This demethylation can occur through both passive and active pathways, depending on the cell type. acs.orgfrontiersin.org

The passive pathway involves the suppression of DNA methyltransferase (DNMT) activity, the enzymes responsible for maintaining methylation patterns during cell replication. frontiersin.orgscielo.br VPA treatment can lead to a decrease in the expression of DNMT1. acs.org

The active DNA demethylation pathway, which is replication-independent, involves the action of the ten-eleven translocation (TET) family of enzymes. acs.orgfrontiersin.orgscielo.br VPA has been shown to increase the expression of TET1, which facilitates the conversion of 5-methylcytosine (B146107) (5mC) to cytosine, effectively removing the methyl mark. frontiersin.orgnih.gov These changes in DNA methylation are generally more stable than histone acetylation, potentially leading to long-term alterations in gene expression. frontiersin.org

Regulation of Gene Expression (e.g., BDNF, SCN3A, pro-apoptotic genes, neurodevelopmental genes)

The epigenetic modifications induced by calcium valproate culminate in the altered expression of a wide array of genes.

Brain-Derived Neurotrophic Factor (BDNF): VPA has been shown to increase the expression of BDNF, a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. semanticscholar.orgkoreamed.orgoup.com This upregulation is, in part, mediated by VPA's HDAC inhibitory activity and can be linked to the activation of the ERK pathway. oup.comjneurosci.org In some contexts, VPA's effect on BDNF is region-specific and can be influenced by other factors. researchgate.net

SCN3A: VPA has been found to downregulate the expression of SCN3A, a gene encoding a voltage-gated sodium channel subunit that is often overexpressed in epilepsy. semanticscholar.orgnih.govmdpi.com This downregulation is achieved through an epigenetic mechanism involving increased methylation of the SCN3A promoter. semanticscholar.orgnih.gov

Pro-apoptotic Genes: VPA can modulate the expression of genes involved in apoptosis (programmed cell death). It has been observed to upregulate the expression of pro-apoptotic genes like Bax while downregulating anti-apoptotic genes such as bcl-2. mdpi.comnih.govspandidos-publications.com This shift in the balance of apoptotic regulators can contribute to the induction of apoptosis in certain cell types, such as cancer cells. nih.gov

Neurodevelopmental Genes: Prenatal exposure to VPA has been associated with changes in the expression of numerous genes critical for neurodevelopment. nih.govbiorxiv.org Studies have revealed that VPA can dysregulate genes involved in neurogenesis, axon growth, synaptogenesis, and the function of various neurotransmitter systems. biorxiv.org This includes genes like GAD2, involved in GABA synthesis, and Foxp4, which plays a role in neurogenesis. nih.gov

Intracellular Signaling Pathway Modulation

In addition to its epigenetic effects, calcium valproate influences several intracellular signaling pathways. It is known to modulate pathways involving glycogen (B147801) synthase kinase-3 (GSK-3) and protein kinase C (PKC). patsnap.com Furthermore, VPA can affect calcium signaling, a fundamental process in neuronal function. researchgate.netportlandpress.com It has been reported to modulate the activity of various calcium channels, including T-type, L-type, and N-type channels, which are crucial for neurotransmitter release and gene expression. nih.govnih.gov By altering these signaling cascades, valproate can impact a wide range of cellular processes, from neurotransmission to cell survival. droracle.aipatsnap.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, is another significant target of valproate. symbiosisonlinepublishing.comnih.gov Valproate has been observed to activate the ERK1/2 pathway, leading to the phosphorylation of ERK1/2. frontiersin.orgresearchgate.net This activation is not universally consistent across all cell types and conditions, with some studies showing cell type-specific effects on ERK1/2 phosphorylation that are independent of histone deacetylase (HDAC) inhibition. d-nb.info

The activation of the MAPK/ERK pathway by valproate is believed to contribute to its neurotrophic and neuroprotective effects. scirp.org This pathway is initiated by various upstream signals and involves a cascade of protein kinases that ultimately phosphorylate target proteins, influencing cellular processes like proliferation, differentiation, and survival. d-nb.infonih.gov For instance, valproate-induced activation of ERK1/2 has been linked to the phosphorylation of anti-apoptotic proteins and the inhibition of apoptosis in certain cell types. tandfonline.com

Protein Kinase C (PKC) Interactions

Valproate also interacts with the Protein Kinase C (PKC) signaling pathway, an important regulator of neuronal signal transduction. nih.govscirp.org Chronic exposure to valproate has been shown to decrease the activity of PKC in both membrane and cytosolic fractions of cells. nih.gov This effect is isozyme-selective, with studies demonstrating a reduction in the levels of PKCα and PKCε, but not other isoforms like δ or ζ. nih.gov

The downregulation of specific PKC isozymes by valproate is thought to play a role in its therapeutic effects, particularly in the context of bipolar disorder, where alterations in PKC signaling have been implicated. nih.govdrugbank.com The mechanism appears to be indirect, as valproate added directly to reaction mixtures does not alter PKC activity. nih.gov Furthermore, valproate has been shown to inhibit the activation of PKCε induced by substance P. drugbank.com

Wnt/β-catenin Pathway Involvement

The Wnt/β-catenin signaling pathway is critically involved in development, cell fate determination, and synaptic plasticity. Valproate has been shown to activate this pathway, an effect that is closely linked to its inhibition of GSK-3β. nih.govnih.gov GSK-3β is a key negative regulator of the Wnt/β-catenin pathway; its inhibition by valproate leads to the stabilization and nuclear accumulation of β-catenin. nih.govnih.govmdpi.com

Once in the nucleus, β-catenin acts as a transcriptional co-activator, influencing the expression of target genes involved in processes such as neurogenesis. nih.gov For example, valproate has been shown to increase β-catenin levels and induce the expression of NeuroD1, a Wnt target gene involved in neuronal differentiation. nih.gov This activation of the Wnt/β-catenin pathway is a proposed mechanism for valproate's effects on hair follicle development and regeneration. mdpi.comconsensus.applongdom.org

PI3K and TGF-beta Signaling

Valproate's influence extends to the Phosphoinositide 3-kinase (PI3K) and Transforming growth factor-beta (TGF-β) signaling pathways. The PI3K/Akt pathway is crucial for cell growth, survival, and proliferation. europeanreview.org Valproate has been demonstrated to activate the PI3K/Akt pathway in various cell types, including muscle cells. nih.govresearchgate.net This activation can lead to downstream effects such as the upregulation of MICA and MICB in pancreatic cancer cells, sensitizing them to immune-mediated lysis. nih.gov However, the effect of valproate on this pathway can be cell-type dependent, with some studies showing suppression in other contexts. researchgate.net

Regarding TGF-β signaling, which is involved in processes like cell growth, differentiation, and epithelial-mesenchymal transition, valproate's interactions are less direct but have been noted in the broader context of its effects on various signaling cascades. capes.gov.brjst.go.jp For instance, prenatal exposure to valproate has been associated with elevated levels of TGF-β1 in hippocampal tissue. mdpi.com

mTOR and JAK/STAT Pathways

The mammalian target of rapamycin (B549165) (mTOR) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are also modulated by valproate. The mTOR pathway, a downstream effector of the PI3K/Akt pathway, is a central regulator of cell growth and protein synthesis. europeanreview.orgresearchgate.net Valproate has been shown to activate the Akt/mTOR pathway, which can promote cell survival and proliferation. europeanreview.orgresearchgate.net

The JAK/STAT pathway is involved in cellular responses to cytokines and growth factors, mediating processes like cell division and differentiation. europeanreview.org Valproate has been shown to influence this pathway; for example, it can downregulate the JAK/STAT pathway by upregulating the expression of Suppressor of Cytokine Signaling 5 (SOCS5). nih.gov In other contexts, prenatal valproate exposure has been shown to enhance JAK2/STAT3 signaling. mdpi.com

Cellular Processes and Molecular Targets

The diverse molecular interactions of valproate translate into effects on a wide array of cellular processes and molecular targets. researchgate.netscirp.org As a histone deacetylase (HDAC) inhibitor, valproate can alter gene expression, impacting transcription regulation, cell survival, and ion homeostasis. nih.govresearchgate.net

Table 1: Key Cellular Processes and Molecular Targets of Valproate

Cellular Process/TargetEffect of ValproateKey Signaling Pathway(s) Involved
Gene Expression Alters expression of multiple genes nih.govHDAC Inhibition, Wnt/β-catenin nih.gov
Neurogenesis Stimulates proliferation and differentiation of neural progenitor cells nih.govscirp.orgWnt/β-catenin, MAPK/ERK nih.govscirp.org
Apoptosis Can be pro- or anti-apoptotic depending on cell type and dose tandfonline.comPI3K/Akt, MAPK/ERK, p38 MAPK tandfonline.comeuropeanreview.org
Cell Cycle Can induce cell cycle arrest frontiersin.orgscirp.orgp21Cip/WAF1 scirp.org
Axonal Remodeling Induces changes in axon morphology and growth cone size nih.govGSK-3 Inhibition nih.gov
Synaptic Plasticity Modulates synaptic remodeling drugbank.comPKC Inhibition drugbank.com
Ion Homeostasis Affects ion channel function symbiosisonlinepublishing.comscirp.orgDirect modulation of Na+ and Ca2+ channels symbiosisonlinepublishing.comscirp.org

Table 2: Summary of Valproate's Impact on Signaling Pathways

Signaling PathwayPrimary Effect of ValproateDownstream Consequences
GSK-3 Inhibition (indirect) nih.govresearchgate.netβ-catenin stabilization, modulation of gene expression nih.govnih.gov
MAPK/ERK1/2 Activation frontiersin.orgresearchgate.netNeuroprotection, cell survival, differentiation scirp.orgtandfonline.com
PKC Inhibition (isozyme-selective) nih.govModulation of neuronal signaling and synaptic plasticity nih.govdrugbank.com
Wnt/β-catenin Activation nih.govnih.govNeurogenesis, cell fate determination nih.govmdpi.com
PI3K/Akt Activation nih.govresearchgate.netCell survival, growth, proliferation europeanreview.orgresearchgate.net
mTOR Activation europeanreview.orgresearchgate.netProtein synthesis, cell growth europeanreview.orgresearchgate.net
JAK/STAT Modulation (up or down) mdpi.comnih.govRegulation of cellular responses to cytokines europeanreview.orgnih.gov

Neuronal Excitability and Firing Rate Control

Valproate modulates neuronal excitability and firing rates through several key actions, primarily by enhancing inhibitory processes and directly affecting ion channel function. nih.govresearchgate.net

Modulation of Voltage-Gated Ion Channels : Valproate directly impacts the function of several voltage-gated ion channels. patsnap.comresearchgate.net

Sodium Channels : It blocks voltage-gated sodium channels, which are critical for initiating and propagating action potentials. patsnap.comepilepsysociety.org.uk This action reduces high-frequency neuronal firing. nih.govfrontiersin.org Interestingly, research on prokaryotic sodium channel models indicates that valproate binds to a site associated with the voltage sensor rather than the channel pore, distinguishing its mechanism from other anticonvulsants. nih.gov

Calcium Channels : Valproate has been shown to inhibit T-type calcium channels. patsnap.compatsnap.comepilepsysociety.org.uk These channels are involved in the rhythmic burst firing of neurons, particularly in thalamic neurons. patsnap.com

Reduction of Neuronal Firing : In patch-clamp recordings of hippocampal CA1 pyramidal neurons, therapeutically relevant concentrations of valproate significantly reduced the frequency of action potential firing. nih.gov Similarly, in a pentylenetetrazole-induced epilepsy model using snail neurons, sodium valproate was found to reduce neuronal excitability by hyperpolarizing the resting membrane potential and decreasing the firing rate. brieflands.com

Table 1: Effects of Valproate on Neuronal Excitability

Mechanism Target Observed Effect Reference(s)
GABAergic Enhancement GABA Transaminase Inhibition, leading to increased GABA levels. patsnap.compatsnap.compatsnap.com
Glutamic Acid Decarboxylase Potential stimulation, increasing GABA synthesis. patsnap.compatsnap.com
Presynaptic Terminals Increased frequency of mIPSCs. nih.gov
Ion Channel Modulation Voltage-Gated Sodium Channels Blockade, reducing high-frequency firing. patsnap.comnih.govepilepsysociety.org.uk
T-Type Calcium Channels Inhibition, preventing burst firing. patsnap.comepilepsysociety.org.uk
Neuronal Activity Hippocampal Neurons Reduced action potential firing frequency. nih.gov
Snail Neurons (Epilepsy Model) Hyperpolarization and decreased firing rate. brieflands.com

Neuroprotection and Neuronal Survival in Preclinical Models

Valproate exhibits significant neuroprotective properties in various preclinical models, largely by activating cell survival pathways and upregulating protective proteins. nih.gov This effect is attributed to its ability to modulate signaling cascades crucial for neuronal health and resilience. scirp.org

Activation of Survival Pathways : Valproate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway. drugbank.comjneurosci.org The ERK cascade is essential for neurotrophic factors to regulate neuronal survival and growth. scirp.orgjneurosci.org Valproate treatment in rats leads to increased levels of activated ERK in cortical neurons. jneurosci.org

Upregulation of Anti-Apoptotic Proteins : A key mechanism for valproate's neuroprotective effect is the increased expression of anti-apoptotic proteins, particularly B-cell lymphoma 2 (Bcl-2). scirp.orgjneurosci.orgnih.gov Studies have demonstrated that VPA-induced neuroprotection against glutamate toxicity is blocked when the upregulation of endogenous α-synuclein is prevented, a process linked to increased Bcl-2 expression. jneurosci.org In models of ischemia-reperfusion injury, valproate treatment increased the expression of Bcl-2 while reducing levels of activated caspase-3, a key executioner of apoptosis. scielo.org Similarly, in a mouse model of retinitis pigmentosa, valproate was found to prevent photoreceptor cell apoptosis by increasing Bcl-2 expression. arvojournals.org

Induction of Neurotrophic Factors : Valproate stimulates the expression of brain-derived neurotrophic factor (BDNF), a protein vital for neuronal growth, plasticity, and survival. drugbank.com This is considered a downstream effect of ERK pathway activation. drugbank.com

Neurogenesis and Neural Stem Cell Differentiation

Valproate has been found to actively promote the generation of new neurons (neurogenesis) and influence the differentiation of neural stem cells (NSCs), primarily through its action as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3) and Histone Deacetylases (HDACs). nih.govnih.gov

Inhibition of GSK-3 : Valproate inhibits GSK-3, a key enzyme that negatively regulates several signaling pathways involved in development and cell fate. nih.govjneurosci.org Inhibition of GSK-3 is a critical mechanism for enhancing neurogenesis. cpn.or.kr By inhibiting GSK-3, valproate activates the Wnt/β-catenin signaling pathway. nih.govplos.org This activation leads to the stabilization of β-catenin, which can then translocate to the nucleus to promote the expression of genes involved in neuronal differentiation. nih.govmdpi.com Studies show that VPA promotes the differentiation of NSCs into neurons by activating Wnt-3α and β-catenin. nih.gov

Promotion of Neuronal Differentiation : In cultured rat forebrain stem cells, valproate exposure significantly increased the number of neurons, particularly GABAergic neurons, and enhanced neurite outgrowth. stemcell.com It also promotes the differentiation of adult mesenchymal stem cells toward a neuronal phenotype. nih.gov Chronic treatment with valproate has been shown to enhance neurogenesis in the hippocampus of adult mice. jneurosci.org In some contexts, valproate normalizes seizure-induced aberrant neurogenesis, suggesting a modulatory rather than purely proliferative role. mdpi.com

Activation of Pro-neural Transcription Factors : Treatment of neural progenitor cells with valproate leads to an increase in the expression of pro-neural transcription factors, which drives the cells toward a neuronal fate. nih.gov

Apoptosis and Cell Cycle Regulation

Valproate exerts significant influence over programmed cell death (apoptosis) and the cell cycle, primarily through its function as an HDAC inhibitor. nih.govoup.com These actions are particularly evident in cancer cell lines but also underlie its neuroprotective effects.

Induction of Apoptosis via the Intrinsic Pathway : In various cancer cell models, valproate induces apoptosis by activating the intrinsic (mitochondrial) pathway. nih.govoup.com This is characterized by the activation of caspase-9 and the subsequent activation of the executioner caspase-3, without involving caspase-8 of the extrinsic pathway. nih.govoup.com This process is often associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.com

Cell Cycle Arrest : Valproate can halt the cell cycle, typically at the G0/G1 phase. oup.comwaocp.org This arrest is associated with changes in the expression of key cell cycle regulatory proteins. nih.gov For instance, valproate has been shown to increase the expression of the cyclin-dependent kinase inhibitors p21 and p27, while reducing the expression of cyclins like Cyclin A and Cyclin D1. nih.govspandidos-publications.com

HDAC Inhibition : The regulation of apoptosis and the cell cycle is linked to valproate's role as an HDAC inhibitor. nih.govoup.com By inhibiting HDACs, valproate causes hyperacetylation of histones, which alters chromatin structure and leads to changes in the expression of genes that control cell survival and proliferation. spandidos-publications.com

Table 2: Valproate's Influence on Apoptosis and Cell Cycle Proteins

Protein Function Effect of Valproate Reference(s)
Bcl-2 Anti-apoptotic Upregulation (neuroprotection) / Downregulation (cancer cells) jneurosci.orgscielo.orgspandidos-publications.com
Bax Pro-apoptotic Upregulation (in cancer cells) spandidos-publications.com
Caspase-9 Initiator caspase (intrinsic pathway) Activation nih.govoup.com
Caspase-3 Executioner caspase Activation (cancer cells) / Reduction (neuroprotection) scielo.orgnih.gov
p21 / p27 Cyclin-dependent kinase inhibitors Upregulation nih.govspandidos-publications.comwaocp.org
Cyclin A / D1 Cell cycle progression Reduced expression nih.govspandidos-publications.com

Synaptic Plasticity Modulation

The effect of valproate on synaptic plasticity—the ability of synapses to strengthen or weaken over time—is complex, with studies reporting conflicting results depending on the model and developmental stage.

Inhibition of Long-Term Potentiation (LTP) : Several studies report that valproate impairs LTP, a cellular correlate of learning and memory. Acute exposure to valproate has been shown to inhibit the induction of both LTP and long-term depression (LTD) in rat hippocampal slices. nih.gov The impairment of LTP by valproate could be reversed by a GABA-A receptor antagonist, suggesting the effect is linked to enhanced GABAergic inhibition. nih.gov Other studies have also shown that VPA can inhibit LTP mediated by the NMDA receptor. nih.gov

Developmental-Dependent Effects : In a rat model of autism induced by prenatal VPA exposure, young rats show an increase in LTP in the medial prefrontal cortex. frontiersin.org However, as these rats mature into adulthood, this phenotype reverses, resulting in a reduction of both NMDA receptor-mediated currents and LTP. frontiersin.org This suggests that the long-term consequences of developmental exposure to valproate on synaptic plasticity are dynamic and can shift from hyper- to hypo-function over time. frontiersin.org

Anti-inflammatory and Antioxidative Effects

Valproate demonstrates both anti-inflammatory and antioxidative properties, which contribute to its neuroprotective capacity.

Anti-inflammatory Action : One proposed anti-inflammatory mechanism involves the inhibition of arachidonic acid metabolism. Valproate can inhibit the enzyme long-chain fatty acyl-CoA synthetase, which decreases the availability of arachidonyl-CoA, a precursor for inflammatory prostaglandins. drugbank.com

Antioxidative Effects : In preclinical models of brain injury, valproate has shown a capacity to mitigate oxidative stress. In a study on rats subjected to ischemia-reperfusion, treatment with valproic acid reduced the levels of malondialdehyde (a marker of lipid peroxidation) and significantly decreased the amount of carbonylated proteins (a marker of protein oxidation) in the affected brain hemisphere. scielo.org This action blocks the damaging effect of free radicals on essential cellular components. scielo.org

Preclinical Pharmacokinetics and Metabolism of Valproate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The oral toxicity of calcium valproate has been evaluated in mice, rats, and Beagle dogs, with median lethal doses ranging from 1100 to 3900 mg/kg in rodents. nih.gov In these acute studies, as well as in longer-term 2-, 13-, and 52-week studies in rats and dogs, observed clinical signs at high doses were primarily related to the central nervous system. nih.gov

Valproate is rapidly and almost completely absorbed from the gut after oral administration. wikipedia.org In dogs, the oral absorption of the immediate-release formulation of valproic acid is close to 100%, while the extended-release formulation has an absorption of 80%. msdvetmanual.com Once in the bloodstream, it is highly bound to plasma proteins, mainly albumin, with binding rates of 80–90%. wikipedia.org This protein binding is saturable and can be influenced by factors such as valproate concentration, albumin levels, age, and the concurrent use of other drugs. wikipedia.org The distribution of valproate extends to the cerebrospinal fluid, with concentrations being 1 to 10% of those found in blood plasma. wikipedia.org

The liver is the primary site of valproate metabolism. wikipedia.org The main metabolic pathways are glucuronidation and mitochondrial beta-oxidation, accounting for 30–50% and over 40% of an administered dose, respectively. wikipedia.org Less than 20% of a dose is eliminated through other oxidative mechanisms. wikipedia.org A small fraction, less than 3%, is excreted unchanged in the urine. wikipedia.org

Significant variations in the pharmacokinetic profiles of valproate have been observed across different animal species. biorxiv.org For instance, the elimination half-life of valproate is approximately 16±3 hours but can be significantly reduced to 4–9 hours when co-administered with enzyme-inducing drugs. wikipedia.org In dogs, the half-life is notably short, averaging 1.4 hours. msdvetmanual.com This variability in pharmacokinetic properties between species can influence the observed antiseizure effects in different rodent models of epilepsy. biorxiv.org

A study comparing calcium valproate and sodium valproate in rats over 13 weeks showed similar toxicity profiles. nih.gov In a one-year study in rats, calcium valproate was associated with reduced plasma protein and globulin levels and an increased incidence of atrophic pancreatitis at higher doses. nih.gov Conversely, a one-year study in dogs showed that calcium valproate was well-tolerated at the doses tested. nih.gov

Animal ModelKey Pharmacokinetic FindingsReference
Mice, Rats, DogsOral median lethal doses of valproate forms ranged from 1100 to 3900 mg/kg in rodents. nih.gov
DogsOral absorption of immediate-release valproic acid is nearly 100%; extended-release is 80%. The average half-life is very short at 1.4 hours. msdvetmanual.com
RatsA 13-week study showed reduced plasma globulin and low white blood cell counts at doses of 800 mg/kg and higher. Testicular atrophy occurred at 1200 and 1600 mg/kg. nih.gov
DogsA 13-week study showed testicular atrophy at 400 mg/kg and mild hepatocellular changes at all doses. A one-year study showed good tolerability. nih.gov

The distribution of valproic acid into the brain is less than that of other anticonvulsants like phenytoin (B1677684) or phenobarbital (B1680315). nih.gov This is partly due to its asymmetric transport across the blood-brain barrier (BBB), where the efflux (brain-to-blood) is greater than the influx (blood-to-brain). nih.govresearchgate.net Studies in rats using the intracarotid injection technique revealed a brain uptake index (BUI) of 51 ± 6%, indicating that the transport of valproate into the brain is about half that of water. nih.govresearchgate.net This polarized permeability of the BBB is a major factor in the diminished brain distribution of the drug. nih.gov

In rabbits, the BUI for valproate was found to be 47 ± 7% in newborns and 17 ± 6% in adults. nih.gov While plasma protein binding affects valproate transport, a portion of the protein-bound drug can still enter the brain due to enhanced dissociation from albumin in the brain's microcirculation. nih.gov Research in rodent models of traumatic brain injury (TBI) has shown that valproate administration can reduce BBB permeability. plos.org Similarly, in a mouse model of intracerebral hemorrhage (ICH), valproate administration helped maintain BBB integrity, reduced brain edema, and improved neurological outcomes. nih.govresearchgate.net

Identification and Characterization of Metabolites in Animal Systems

The metabolism of valproate is complex, involving several pathways and producing numerous metabolites. The major metabolic routes are glucuronidation and beta-oxidation in the mitochondria. nih.gov Valproate glucuronide is the primary metabolite found in urine. nih.gov

In rats, studies have investigated the regional distribution of valproic acid and ten of its metabolites in the brain. nih.gov These studies revealed that the parent drug and its metabolites have individual and inhomogeneous distribution patterns. nih.gov One notable metabolite, 2-(n-propyl)-(Z)-2-pentenoic acid [(Z)-2-en], was identified in brain tissue for the first time and showed a brain/serum concentration ratio approximately 14-fold higher than its (E)-isomer, highlighting the influence of stereochemistry on CNS penetration. nih.gov

Some metabolites of valproic acid are pharmacologically active. capes.gov.br For example, 4-ene-VPA, a product of CYP-mediated metabolism, is considered a toxic metabolite. mdpi.comnih.gov The formation of reactive metabolites like 4-ene-VPA-CoA ester in the mitochondria is linked to hepatotoxicity. nih.gov

MetaboliteKey CharacteristicsReference
Valproate glucuronideMajor urinary metabolite (30-50% of dose). wikipedia.orgnih.gov
2-(n-propyl)-(Z)-2-pentenoic acid [(Z)-2-en]Demonstrates significantly higher brain penetration compared to its (E)-isomer in rats. nih.gov
4-ene-VPAA toxic metabolite formed via CYP enzymes. mdpi.comnih.gov
2-ene-VPAA product of β-oxidation in hepatocytes. nih.gov
Valproyl-CoAA therapeutic metabolite formed during β-oxidation. nih.gov

Enzyme Kinetics of Valproate Metabolism in Preclinical Contexts

The metabolism of valproate is primarily carried out by UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes. wikipedia.orgmdpi.com Glucuronidation is the main pathway, with UGT1A6 and UGT2B7 being the most prominent enzymes involved. mdpi.com CYP-mediated oxidation, although a minor route, is significant for the formation of certain metabolites. pharmgkb.org The key enzymes in this pathway are CYP2C9, CYP2A6, and CYP2B6, which are responsible for producing metabolites such as 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. pharmgkb.orgoup.com

Studies in guinea pig liver preparations have shown that the glucuronidation of valproate is a nonlinear, saturable process within clinical concentration ranges. nih.gov The maximum reaction rate (Vmax) and Michaelis-Menten constant (Km) for VPA glucuronidation were estimated to be 1.8 µmol/min/kg and 0.3 µmol/ml, respectively, in liver homogenates. nih.gov These in vitro kinetic parameters were comparable to those observed in vivo. nih.gov

Pharmacokinetic Interactions in Animal Models (e.g., with other research compounds)

Valproate is known to interact with other drugs, which can alter its pharmacokinetics or the pharmacokinetics of the co-administered compounds. nih.govmedworksmedia.com These interactions often result from the induction or inhibition of metabolic enzymes. nih.gov

In animal models, co-administration of enzyme-inducing antiepileptic drugs like phenobarbital, phenytoin, and carbamazepine (B1668303) can increase the clearance of valproate, leading to lower plasma concentrations. medworksmedia.comscispace.com For instance, concurrent administration of phenobarbital or carbamazepine can reduce valproate concentrations by 30% to 40% in adults. medworksmedia.com Conversely, valproic acid can inhibit the metabolism of other drugs, such as carbamazepine and ethosuximide, leading to increased levels of these drugs. scispace.com

A study in male Wistar rats investigated the interaction of curcumin (B1669340) with four antiepileptic drugs, including valproate. nih.gov Co-administration of curcumin with a sub-therapeutic dose of valproate significantly increased the latency to myoclonic jerks induced by pentylenetetrazole (PTZ). nih.gov However, this combination did not cause any significant alteration in the serum levels of valproate, suggesting a pharmacodynamic rather than a pharmacokinetic interaction in this specific case. nih.gov

Toxicological Research in Preclinical Models

Acute and Chronic Toxicity Studies in Animal Species (e.g., mice, rats, dogs)

The oral toxicity of calcium valproate has been evaluated in mice, rats, and Beagle dogs, with comparisons made to valproic acid and sodium valproate. nih.gov

Acute Toxicity: In acute toxicity studies, the median lethal doses (LD50) of different forms of valproate in rodents were determined. These studies help in understanding the short-term effects of high doses of the substance. Clinical signs observed in these acute studies were often related to the central nervous system. nih.gov

Chronic Toxicity: Longer-term toxicity has been assessed in 2-, 13-, and 52-week studies in rats and dogs. At high doses, reductions in body weight or body weight gain and decreased food consumption were observed, which were also considered to be related to the central nervous system effects of the compound. nih.gov

In a 13-week study in rats, higher doses of calcium valproate led to several observable effects. These included reduced plasma globulin levels and low white blood cell counts, which were attributed to suppressed neutrophil maturation. nih.gov Additionally, platelet counts were reduced at the highest doses. nih.gov A significant finding in this study was the occurrence of testicular atrophy at higher concentrations. nih.gov

In dogs, a 13-week study with calcium valproate revealed mild hepatocellular changes at all tested doses and testicular atrophy at the highest dose. nih.gov However, in a longer, one-year study, calcium valproate was well tolerated by dogs at the doses administered. nih.gov

A one-year study in rats demonstrated reduced plasma protein and globulin levels. nih.gov A dose-dependent increase in the incidence and severity of atrophic pancreatitis was also noted at higher doses. nih.gov

Interactive Data Table: Summary of Chronic Toxicity Findings for Calcium Valproate

Species Duration Key Findings
Rat 13 weeks Reduced plasma globulin, low white blood cell counts, reduced platelet counts, testicular atrophy. nih.gov
Dog 13 weeks Mild hepatocellular changes, testicular atrophy. nih.gov
Rat 1 year Reduced plasma protein and globulin, atrophic pancreatitis. nih.gov
Dog 1 year Well tolerated at the tested doses. nih.gov

Organ-Specific Toxicity Mechanisms in Animal Models

In preclinical animal studies, valproate has been shown to induce liver-related changes. In a 13-week study, dogs administered calcium valproate exhibited mild hepatocellular changes across all dosage levels. nih.gov The mechanisms underlying valproate-induced hepatotoxicity are thought to involve the disruption of fatty acid metabolism and impairment of mitochondrial function. nih.gov One of the metabolites of valproic acid, 2-propyl-4-pentenoic acid, is significantly implicated in its hepatotoxicity. This metabolite can cause oxidative stress by depleting glutathione (B108866) stores and inhibiting fatty acid β-oxidation, leading to hepatic steatosis. nih.gov In rat models, valproic acid and its metabolites have been shown to be potent inducers of microvesicular steatosis, characterized by the presence of myeloid bodies, lipid vacuoles, and mitochondrial abnormalities. nih.gov

Testicular atrophy has been a notable finding in animal models exposed to calcium valproate. In a 13-week study, rats treated with higher doses of calcium valproate developed testicular atrophy. nih.gov Similarly, in a 13-week study in dogs, testicular atrophy was observed at the highest dose administered. nih.gov Chronic toxicity studies in adult rats and dogs have also shown that oral administration of valproic acid can lead to reduced spermatogenesis and testicular atrophy. hres.ca Studies on sodium valproate in male rats have also reported sloughing of epithelial cells in the testes. nih.gov The underlying mechanisms are thought to be related to oxidative stress. ekb.eg

Interactive Data Table: Testicular Toxicity Findings in Animal Models

Species Study Duration Compound Key Findings
Rat 13 weeks Calcium Valproate Testicular atrophy at high doses. nih.gov
Dog 13 weeks Calcium Valproate Testicular atrophy at the highest dose. nih.gov
Rat Chronic Valproic Acid Reduced spermatogenesis and testicular atrophy. hres.ca
Rat Not Specified Sodium Valproate Sloughing of epithelial cells in testes. nih.gov

Evidence of pancreatitis has been observed in long-term animal studies with calcium valproate. In a one-year study, rats administered calcium valproate showed a dose-dependent increase in the incidence and severity of atrophic pancreatitis at higher doses. nih.gov While the precise mechanisms of valproate-induced pancreatitis are not fully elucidated, it is suggested that it may not be due to mitochondrial dysfunction but rather an accumulation of free radicals resulting from the depletion of radical scavengers. mdpi.com

While clinical studies have more extensively documented the effects of valproate on bone metabolism, the mechanisms are often explored through a general understanding of the drug's action rather than specific preclinical models of calcium valproate. Antiepileptic drugs, including valproate, can induce cytochrome P450 enzymes, which may lead to a reduction in vitamin D levels and subsequently affect calcium metabolism. nih.gov This can result in a significant reduction in bone mineral density. nih.gov

Developmental Toxicity and Teratogenicity Research in Animal Models

The developmental toxicity and teratogenic potential of calcium valproate have been investigated in animal models, particularly in rats. When administered orally to pregnant rats during gestation days 6-15, calcium valproate demonstrated embryotoxicity at high doses. nih.gov This was evidenced by an increase in fetal resorption and reduced fetal body weights. nih.gov

A clear teratogenic effect was observed at a high dose, with a significant number of fetuses showing abnormalities. nih.gov These malformations included omphalocele and various skeletal malformations. nih.gov At a moderate dose, no teratogenic effects were evident, though embryotoxicity was still present, as indicated by a significant increase in the incidence of supernumerary ribs. nih.gov The lowest dose tested showed no adverse effects on the fetuses. nih.gov These findings highlight a dose-dependent teratogenic potential of calcium valproate in this animal model. Valproic acid, in general, has been shown to be teratogenic in a variety of animal species, including mice, hamsters, rabbits, and rhesus monkeys. svedbergopen.com

Interactive Data Table: Developmental Toxicity of Calcium Valproate in Rats

Finding High Dose Moderate Dose Low Dose
Embryotoxicity Yes (increased fetal resorption, reduced body weight). nih.gov Yes (increased incidence of supernumerary ribs). nih.gov No adverse effects observed. nih.gov
Teratogenicity Yes (omphalocele, skeletal malformations). nih.gov No teratogenic effect evident. nih.gov No adverse effects observed. nih.gov

Skeletal and Visceral Malformations in Rodents

Oral administration of calcium valproate to rats during gestation has been demonstrated to induce significant embryotoxicity and teratogenic effects. nih.gov In one study, a dose of 600 mg/kg resulted in abnormalities in 7 out of 16 fetuses examined. nih.gov The observed malformations included both visceral and skeletal defects. Visceral abnormalities were exemplified by cases of omphalocele, a type of abdominal wall defect. nih.gov

Skeletal malformations were a predominant finding. nih.gov These included bifid vertebral centra and a significantly increased incidence of supernumerary (extra) ribs. nih.gov In comparison, the sodium salt of valproic acid at the same dose level also produced skeletal issues, such as malformed vertebral centra and ectrodactyly (absence of digits) in the rear feet. nih.gov While a lower dose of 150 mg/kg of calcium valproate did not produce overt teratogenic effects, it still resulted in embryotoxicity, as evidenced by an increased incidence of supernumerary ribs. nih.gov Research has confirmed the specific effect of valproate on the axial skeleton, with the type and location of malformations (cervical, thoracic, lumbar) being strictly dependent on the embryonic stage at the time of exposure. ehu.eus

Table 1: Skeletal and Visceral Malformations in Rat Fetuses Exposed to Calcium Valproate An interactive data table summarizing the key findings on malformations.

Dose of Calcium Valproate Number of Abnormal Fetuses / Total Examined Types of Malformations Observed
600 mg/kg 7 / 16 Omphalocele, Skeletal Malformations (unspecified), Bifid Vertebral Centra, Supernumerary Ribs
150 mg/kg Not specified (No teratogenic effect) Supernumerary Ribs (as a sign of embryotoxicity)

Neurodevelopmental Abnormalities in Animal Models (e.g., macrocephaly, neurotoxicity in developing cells)

Prenatal exposure to valproic acid (VPA), the active moiety of calcium valproate, is a well-established method for inducing features of neurodevelopmental disorders in animal models. researchgate.netnih.gov The compound is known to accumulate in the neuroepithelium, the tissue that gives rise to the central nervous system. graphyonline.com This accumulation can lead to apoptosis (programmed cell death) in the developing neural tube, which may result in overt structural defects. graphyonline.com

At the cellular level, VPA exposure impacts cortical development by affecting neurite growth, accelerating dendritic patterns, and promoting neural proliferation. graphyonline.com These structural changes are thought to be related to VPA's mechanism of action as a histone deacetylase (HDAC) inhibitor, which leads to the over-expression of certain genes involved in cell proliferation. graphyonline.com Animal models exposed to VPA prenatally or shortly after birth exhibit structural and behavioral abnormalities that are studied to understand human neurodevelopmental conditions. nih.gov

Gender-Specific Responses in Animal Developmental Toxicity Models

Research into the developmental toxicity of valproate has revealed significant gender-specific differences in the resulting abnormalities, with males often showing more pronounced effects. nih.govmdpi.com In a rat model of prenatal VPA exposure, a wide array of behavioral, endocrinological, and immunological aberrations were identified, with a clear distinction between sexes. nih.gov

Male VPA-exposed rats exhibited a broader and more severe range of abnormalities compared to their female counterparts. nih.gov These included lower sensitivity to pain, increased repetitive/stereotypic-like activity, higher anxiety, and decreased social interaction. nih.gov In contrast, female VPA rats from the same study only exhibited increased repetitive/stereotypic-like activity and a decreased IFN-gamma/IL-10 ratio. nih.gov Studies in postnatal mice also conclude that male animals are more susceptible to VPA-induced effects, showing a higher rate of phenotype changes in the cerebellum and upregulation of the 5-HT2A receptor in the cerebral cortex, hippocampus, and Purkinje cells compared to females. mdpi.com

Table 2: Gender-Specific Abnormalities in Rats Prenatally Exposed to Valproic Acid An interactive data table comparing the effects observed in male and female offspring.

Aberration Observed Male VPA Rats Female VPA Rats
Increased Repetitive/Stereotypic-like Activity Yes Yes
Decreased IFN-gamma/IL-10 Ratio Yes Yes
Lower Sensitivity to Pain Yes No
Higher Anxiety Yes No
Decreased Social Interaction Yes No
Increased Basal Corticosterone Yes No
Decreased Thymus Weight Yes No
Decreased Splenocyte Proliferation Yes No

Neurotoxicity Research in Animal Models and In Vitro Systems

Effects on Neuronal Cell Lines and Primary Neurons

In vitro studies using both neuronal cell lines and primary neurons have provided insights into the direct neurotoxic potential of valproate. Research has shown that VPA can induce neuronal cell death in various models, including neuronally differentiated PC12 cells, human neuronal cell lines, and primary neuronal cultures. nih.gov Interestingly, this cell death pathway may not be apoptotic; evidence points towards a calpain-dependent necroptosis pathway. nih.gov This process involves the activation of calpain, which in turn leads to a cascade involving RIP-1 expression and the translocation of apoptosis-inducing factor (AIF) to the nucleus, ultimately causing cell death. nih.gov

Other studies on developing neurons have shown that VPA can influence neuronal maturation and structure. It has been found to induce the clustering of synapsin I, a protein involved in synaptic regulation, and to cause changes in the morphology of axons by increasing the size, spreading, and branching of the growth cone. kcl.ac.ukbohrium.com In primary motor neurons, however, VPA did not show protective effects against excitotoxicity and, at higher concentrations, reduced motor neuron survival. nih.gov This toxicity may be partly attributed to an increased influx of Ca²⁺, which triggers excitotoxicity. nih.gov

Mitochondrial Dysfunction and Oxidative Stress Mechanisms

Valproic acid is recognized as a substance capable of inducing mitochondrial toxicity. nih.gov A key mechanism of its neurotoxicity involves the disruption of mitochondrial function and the generation of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Studies have demonstrated that VPA treatment can increase the levels of mitochondrial ROS (mtROS) in cells. nih.gov Mitochondria are a primary target of drug-induced toxicity due to their central role in cellular energy production. mdpi.com The excessive production of ROS can lead to oxidative damage to mitochondrial components, impair the electron transport chain, and disrupt calcium homeostasis, ultimately triggering neuronal injury and cell death pathways, including apoptosis. nih.govnih.govmdpi.com The VPA-induced increase in mtROS is considered a key event that can initiate an inflammatory response and activate apoptotic markers like Caspase-3 within the cell. nih.gov

Preclinical Efficacy Studies in Animal Models of Disease

Anticonvulsant Efficacy in Various Animal Seizure Models

The anticonvulsant properties of valproate have been extensively studied in several well-established animal models of seizures. These models are instrumental in predicting the clinical efficacy of antiepileptic drugs.

Valproate has demonstrated significant efficacy in the maximal electroshock seizure (MES) model in mice, a test used to screen for drugs that prevent the spread of seizures. nih.govnih.gov In this model, an electrical stimulus is applied to induce tonic extension of the hind limbs. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity. Studies have shown that valproate effectively protects against MES-induced seizures. nih.gov

In the pentylenetetrazol (PTZ)-induced seizure model , which is used to identify drugs that can treat generalized absence seizures, valproate has also shown protective effects. researchgate.netnih.govmeliordiscovery.com PTZ is a central nervous system stimulant that induces clonic and tonic-clonic seizures. Valproate treatment in mice has been shown to ameliorate PTZ-induced seizure behaviors, including reducing the duration of seizures. researchgate.net In a comparative study, sodium valproate was effective in protecting against PTZ-induced convulsions in rats. nih.gov

The 6Hz seizure model is considered a model of psychomotor seizures that are often resistant to treatment. nih.govresearchgate.netnih.gov Valproate has shown dose-dependent anticonvulsant activity in both mice and rats in this model. nih.govresearchgate.net In one study, valproate displayed anticonvulsant activity at 200 mg/kg and fully protected both mice and rats at 300 mg/kg in the 6Hz test. nih.gov Another study in rats found that sodium valproate was effective at a higher stimulus intensity in the 6Hz model, suggesting its potential utility in pharmacoresistant seizures. nih.gov

Table 1: Anticonvulsant Efficacy of Valproate in Rodent Seizure Models

Animal Model Species Seizure Type Modeled Efficacy of Valproate
Maximal Electroshock (MES) Mice, Rats Generalized Tonic-Clonic Effective in preventing tonic hind limb extension nih.govnih.gov
Pentylenetetrazol (PTZ) Mice, Rats Generalized Myoclonic/Absence Reduces seizure severity and duration researchgate.netnih.govmeliordiscovery.com
6Hz Seizure Test Mice, Rats Psychomotor/Partial Dose-dependent protection against seizures nih.govresearchgate.netnih.gov

Neurodevelopmental Disorder Models

Valproic Acid-Induced Autism Models (Rodents, Zebrafish)

Prenatal exposure to valproic acid (VPA) is a well-established and widely utilized environmental trigger to create animal models of autism spectrum disorder (ASD). frontiersin.orggraphyonline.comnih.gov This model is considered to have strong construct and clinical validity as it is based on the observation that in utero exposure to VPA in humans increases the risk of having a child with autism. frontiersin.orgnih.gov

In rodents, a single intraperitoneal injection of VPA to pregnant dams during the period of neural tube closure leads to the development of autism-like anatomical and behavioral abnormalities in the offspring. frontiersin.org These models are valued because they may better represent cases of idiopathic autism with environmental or epigenetic origins compared to transgenic models with single-gene mutations. nih.gov

The VPA-induced autism model has also been successfully adapted to zebrafish. graphyonline.com Exposing zebrafish embryos to VPA during critical neurodevelopmental windows can replicate key features of ASD, providing a valuable tool for studying the underlying pathophysiology of the disorder. graphyonline.com

Behavioral and Cognitive Phenotypes in Animal Models

Rodents prenatally exposed to valproic acid exhibit a range of behavioral phenotypes that are characteristic of the core symptoms of autism in humans. frontiersin.orgnih.gov These include deficits in social interaction, impairments in communication, and the presence of stereotyped, repetitive behaviors. frontiersin.orgnih.gov

Studies have demonstrated that VPA-exposed rats engage in less social interaction and display more repetitive behaviors compared to control animals. usu.edu For instance, a reduction in sociability and social preference has been observed in the three-chamber social approach assay in mice. nih.gov Additionally, VPA-exposed rat pups have shown abnormal nest-seeking behavior in olfactory discrimination tests, indicating a deficit in using social-odor information. frontiersin.org

In terms of cognitive phenotypes, prenatal VPA exposure in rats has been shown to induce autism-like synaptic and behavioral deficits. frontiersin.org While some studies report cognitive impairments, others have found that VPA-exposed rats and control rats responded similarly in certain reinforced-behavioral-variability operant tasks, suggesting the cognitive effects can be complex. usu.edu

Neurodegenerative Disease Models

Traumatic Brain Injury (TBI) Models: Neuroprotection and Cognitive Improvement

Valproate has demonstrated significant neuroprotective effects in rodent models of traumatic brain injury (TBI). nih.govplos.orgnih.gov Post-injury administration of valproate has been shown to reduce neuronal damage and improve functional outcomes.

In a rat model of TBI, systemic administration of valproate was found to decrease the permeability of the blood-brain barrier, reduce the volume of cortical contusions, and lessen hippocampal dendritic damage. nih.govplos.orgnih.gov These neuroprotective effects were associated with improvements in both motor and cognitive function. nih.govplos.orgnih.gov Dose-response studies have indicated that a 400 mg/kg dose of valproate was effective in providing these benefits, while lower doses were not. nih.govplos.orgnih.gov

Further studies have shown that valproate treatment after TBI in mice can alleviate neuronal death and inflammation. mdpi.com The neuroprotective effects of valproate in TBI models are thought to be mediated, in part, by its ability to inhibit histone deacetylases (HDACs) and reduce inflammation. mdpi.comfrontiersin.org

Table 2: Neuroprotective and Cognitive Effects of Valproate in Rodent TBI Models

Animal Model Species Key Findings
Cortical Impact Injury Rats Reduced cortical contusion volume, improved blood-brain barrier integrity, preserved hippocampal dendritic integrity, improved motor and cognitive function. nih.govplos.orgnih.gov
Traumatic Brain Injury Mice Alleviated neuronal death and inflammation. mdpi.com
Traumatic Brain Injury Rats Reduced brain edema, improved neurological functions, and decreased neuronal death. frontiersin.org

Retinal Ganglion Cell Injury and Regeneration Models

Valproate has shown promise in models of retinal ganglion cell (RGC) injury, which is relevant to conditions like glaucoma and traumatic optic neuropathy. Studies have investigated its potential to protect RGCs from apoptosis and to promote axonal regeneration after injury.

In rat models of optic nerve crush, valproate treatment has been found to significantly delay the death of injured RGCs. nih.govarvojournals.org One study reported that five and eight days after an optic nerve crush, 93% and 58% of RGCs survived with subcutaneous VPA treatment, respectively, compared to 62% and 37% in the control group. arvojournals.org This neuroprotective effect is associated with a reduction in apoptosis of RGCs. nih.gov

Furthermore, valproate has been shown to enhance the regeneration of axons from injured RGCs. arvojournals.org In culture, injured RGCs treated with VPA demonstrated a greater potential to regrow their axons compared to untreated cells. arvojournals.org Valproate also appears to reduce neuroinflammation in the retina following injury, which may contribute to its neuroprotective effects. frontiersin.orgnih.gov Specifically, it has been shown to reduce morphological changes in microglia and astrocytes consistent with a reduction in pro-inflammatory phenotypes and to attenuate the expression of pro-inflammatory cytokines in the injured retina. frontiersin.orgnih.gov

Oncology Research in Preclinical Systems

Valproic acid (VPA), the active component of calcium valproate, has demonstrated significant antitumor effects across a variety of preclinical in vitro and in vivo models. nih.gov These effects are attributed to its role as a histone deacetylase (HDAC) inhibitor, which allows it to modulate the expression of numerous genes involved in critical cellular processes. mdpi.com Preclinical studies have explored its utility in slowing cancer progression, often at concentrations that are clinically achievable in patients treated for epilepsy. nih.govnih.gov

Inhibition of Cancer Cell Proliferation in In Vitro and In Vivo Models

VPA has been shown to inhibit the proliferation of a wide range of cancer cells. researchgate.net Chronic administration, in particular, leads to a profound decrease in the net proliferation rate. nih.govsemanticscholar.org This antiproliferative effect has been observed in both androgen receptor-positive and negative prostate cancer cells, as well as cervical, breast, and tongue cancer models. nih.govresearchgate.netmdpi.com

In prostate cancer cell lines (LNCaP, C4-2, DU145, and PC3), chronic treatment with VPA resulted in a marked decrease in proliferation. nih.gov Similarly, VPA was found to suppress the proliferation of cervical cancer cell lines such as HeLa, SiHa, and Ca Ski. researchgate.net In vivo, chronic VPA administration has been shown to cause a statistically significant reduction in tumor xenograft growth. nih.govsemanticscholar.orgresearchgate.net For instance, in mice with prostate cancer xenografts, VPA treatment led to a significant reduction in tumor volume. semanticscholar.org Histological analysis of tongue cancer tumors from VPA-treated mice showed reduced morphological changes associated with cancer, and immunohistochemical staining revealed decreased expression of the proliferation marker Ki67. researchgate.net

Table 1: Preclinical Studies on the Inhibition of Cancer Cell Proliferation by Valproic Acid

Cancer Type Model System Key Findings Citations
Prostate Cancer In vitro (LNCaP, C4-2, DU145, PC3 cells) Chronic administration markedly decreased the net proliferation rate. nih.gov
Prostate Cancer In vivo (Xenografts in athymic mice) Chronic treatment resulted in a statistically significant reduction of tumor xenograft growth. nih.govsemanticscholar.org
Cervical Cancer In vitro (HeLa, SiHa, Ca Ski cells) Acute treatment inhibited cell proliferation. researchgate.net
Cervical Cancer In vivo (Xenograft model) Chronic administration resulted in a statistically significant reduction of tumor growth and improved survival. researchgate.net

Induction of Cancer Cell Differentiation and Apoptosis

A key mechanism behind VPA's anticancer activity is its ability to induce programmed cell death, or apoptosis, and promote cell differentiation. oup.com In poorly differentiated thyroid cancer cell lines (N-PA and BHT-101), VPA was highly effective at suppressing growth by inducing both apoptosis and cell cycle arrest. nih.govoup.com The induction of apoptosis in these cells occurs through the activation of the intrinsic pathway, involving caspases 3 and 9, but not caspase 8. nih.govoup.com This process is also evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP). oup.comoup.com

VPA has also been reported to induce apoptosis in human leukemia and endometrial cancer cells. oup.comoup.com In breast cancer models, the combination of VPA with the chemotherapy agent capecitabine resulted in synergistic pro-apoptotic effects. oncotarget.com This combined treatment led to a significant increase in the cleavage of PARP and Caspase 3 in MCF7 breast cancer cells. oncotarget.com Furthermore, VPA's ability to induce cell cycle arrest, often in the G1 phase, is associated with the increased expression of the protein p21 and reduced expression of cyclin A. nih.gov

Table 2: Studies on Valproic Acid-Induced Apoptosis in Cancer Cells

Cell Line Cancer Type Key Apoptotic Markers Pathway Citations
N-PA, BHT-101 Poorly Differentiated Thyroid Cancer Activation of Caspase 3 and 9; PARP cleavage. Intrinsic Pathway nih.govoup.comoup.com
MCF-7 Breast Cancer Increased PARP and Caspase 3 cleavage (in combination with 5'-DFUR). Not specified oncotarget.com

Modulation of Tumor Microenvironment and Angiogenesis in Animal Models

VPA has been shown to inhibit tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.gov This anti-angiogenic effect is a crucial aspect of its modulation of the tumor microenvironment. nih.govresearchgate.net In studies using mice transplanted with Kasumi-1 human acute myeloid leukemia cells, intraperitoneal injection of VPA inhibited both tumor growth and angiogenesis. nih.gov

The mechanism for this effect involves the downregulation of key angiogenic factors. nih.govnih.gov VPA treatment was found to inhibit the mRNA and protein expression of Vascular Endothelial Growth Factor (VEGF), its receptor VEGFR2, and basic Fibroblast Growth Factor (bFGF). nih.gov In Caco-2 colon carcinoma cells, VPA was also found to repress VEGF and FGF. nih.gov This suppression is linked to VPA's function as an HDAC inhibitor; it increases the accumulation of hyperacetylated histone H3 on the VEGF promoters, which in turn regulates the expression of these angiogenic factors. nih.gov By directly impacting the tumor's ability to create a blood supply, VPA can effectively slow cancer progression. nih.gov

Radiosensitization Effects in Preclinical Cancer Studies

VPA has been identified as a potent radiosensitizer, meaning it can enhance the effectiveness of radiation therapy in killing cancer cells. mdpi.comnih.govnih.gov This effect has been demonstrated in various cancer cell lines, including glioblastoma, lung cancer, osteosarcoma, and meningioma. mdpi.comnih.govnih.govresearchgate.net The radiosensitizing effect is often achieved at VPA concentrations that are readily achievable in patients. nih.gov

In U87MG (glioma) and A549 (lung cancer) cell lines, VPA showed a significant radiosensitization effect when combined with fractionated radiation. nih.gov For A549 cells, the dose enhancement factor at a surviving fraction of 0.3 was 1.31 and 1.35 for VPA concentrations of 1.5 mM and 3.0 mM, respectively. nih.gov For U87MG cells, the dose enhancement factor at a surviving fraction of 0.1 was 1.22 at a VPA concentration of 3.0 mM. nih.gov In meningioma stem-like cells, pretreatment with VPA increased radiosensitivity, which was associated with increased markers of DNA damage (p-H2AX) and apoptosis (cleaved caspase-3 and PARP). researchgate.net The proposed mechanism for this radiosensitization involves VPA's impact on DNA damage repair pathways, as it has been shown to downregulate key repair proteins like BRAC1, RAD51, and Ku70/80. mdpi.com

Table 3: Radiosensitization Effects of Valproic Acid in Preclinical Models

Cell Line Cancer Type VPA Concentration Key Findings Citations
A549 Lung Cancer 1.5 mM & 3.0 mM Significant radiosensitizing effect observed. nih.gov
U87MG Glioma 3.0 mM Radiosensitizing effect observed at radiation doses >4 Gy. nih.gov
U2OS Osteosarcoma Not specified Increased radiosensitivity and suppressed tumor cell growth post-irradiation. mdpi.com
MgSCs Meningioma Not specified Increased radiosensitivity, apoptosis, and DNA damage; reduced anchorage-independent growth. researchgate.net

Other Emerging Preclinical Applications (e.g., Inflammatory Conditions, Ischemia)

Beyond oncology, preclinical studies have revealed the potential therapeutic effects of VPA in other conditions, particularly those involving inflammation and ischemia-reperfusion (IR) injury. nih.govmdpi.com VPA has demonstrated neuroprotective and anti-inflammatory properties in various models of injury. nih.govijbs.com

In a rat model of spinal cord IR injury, VPA administration reduced levels of the pro-inflammatory cytokine IL-18 and improved antioxidant status. nih.gov VPA has also shown protective effects in vivo against IR injury in the brain, kidneys, and lungs. nih.govmdpi.com The mechanisms for these effects include reducing oxidative stress, inhibiting the activation of inflammation-related factors like NF-κB, and preventing apoptosis by inhibiting caspase-3 activation. nih.govmdpi.comijbs.com In models of ischemic stroke, VPA has been found to reduce infarct volume, decrease blood-brain barrier damage, and inhibit microglial activation. ijbs.comclinicaltrials.gov These findings suggest that VPA's anti-inflammatory and antioxidant properties could be beneficial in treating acute ischemic and inflammatory conditions. mdpi.combiomedrb.com

Analytical Methodologies in Valproate Research

Quantification of Valproate and Metabolites in Biological Matrices (e.g., Animal Blood, CSF, Cell Culture Media)

The quantification of valproate and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Given the diversity of these matrices, which include animal blood, cerebrospinal fluid (CSF), and cell culture media, various highly sensitive and specific methods have been developed.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for the simultaneous determination of valproic acid (VPA) and its metabolites. A validated LC-MS/MS method has been established for the quantification of VPA, its major metabolite valproate-glucuronide (VPA-Gluc), and another antiepileptic drug, lamotrigine, in rat blood plasma, cerebrospinal fluid, and brain tissue. researchgate.net This method utilizes a small sample volume (10 μl) and involves protein precipitation with methanol (B129727) followed by analysis on a C18 column. researchgate.net The use of stable isotope-labeled internal standards ensures high accuracy and precision. researchgate.net This technique is sensitive enough to be applied to experimental animal samples, providing critical data for understanding drug distribution in the central nervous system. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly in the field of metabolomics, for assessing the biochemical impact of valproate. nih.gov GC-MS has been used to analyze metabolic changes in various tissues of mice exposed to sodium valproate, including the intestine, lung, liver, hippocampus, cerebral cortex, inner ear, spleen, kidney, heart, and serum. nih.gov Sample preparation for GC-MS analysis of tissues often involves homogenization in methanol, followed by derivatization to increase the volatility of the analytes. nih.govnih.gov For blood samples, dried blood spots (DBS) have emerged as a valuable matrix for GC/MS-based metabolomics, offering a minimally invasive sampling method. nih.gov

The distribution of valproate within blood compartments is also of interest, and methods have been developed to quantify the drug in red blood cells (RBCs). A sensitive LC-MS/MS method for determining valproic acid in human RBCs has been developed, involving protein precipitation and demonstrating linearity over a dynamic range. researchgate.net Furthermore, studies have investigated the concentration of VPA in cerebrospinal fluid (CSF), finding a good correlation between free plasma VPA concentrations and CSF levels in humans. nih.gov

The following table summarizes key parameters from a representative LC-MS/MS method for the quantification of valproate and its metabolite in rat biological matrices. researchgate.net

ParameterValproate (VPA)Valproate-Glucuronide (VPA-Gluc)
Biological Matrices Rat Blood Plasma, CSF, Brain TissueRat Blood Plasma, CSF, Brain Tissue
Linear Range 30-250 µg/ml10-140 µg/ml
Sample Volume 10 µl10 µl
Extraction Method Methanol PrecipitationMethanol Precipitation
Chromatographic Column Agilent RRHD Eclipse Plus C18 (2.1x100 mm, 1.8 µm)Agilent RRHD Eclipse Plus C18 (2.1x100 mm, 1.8 µm)
MS/MS Transition 143.1016 to 143.1016319.1392 to 143.0978

Spectroscopic Techniques for Molecular Characterization of Valproate Compounds

Vibrational Spectroscopy (FT-IR and Raman) is used to identify the characteristic vibrations of molecular bonds within the valproate structure. The valproates of calcium, strontium, and barium have been synthesized and characterized using both Fourier-transform infrared (FT-IR) and Raman spectroscopy. rsc.orgresearchgate.net The FT-IR spectrum of calcium valproate shows a very strong, broad band for the H-O-H stretching of water molecules, typically around 3426 cm⁻¹, indicating its hydrated nature. researchgate.net The carbonyl stretching bands are particularly informative. In forms containing both valproate ions and valproic acid molecules, distinct carbonyl stretching bands can be observed. researchgate.net For instance, one form of sodium valproate exhibits well-separated carbonyl stretching bands at 1562 cm⁻¹ (valproate ion) and 1692 cm⁻¹ (valproic acid). researchgate.net These spectroscopic signatures can be correlated with crystal structure data to understand the coordination and self-assembly of valproate ions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The ¹H NMR spectrum of valproic acid has been well-documented, showing characteristic signals for the propyl and pentanoic acid moieties. drugbank.comhmdb.caresearchgate.net Similarly, the ¹H NMR spectrum of sodium valproate in D₂O has been expanded and analyzed. researchgate.net High-resolution ²³Na solid-state NMR has also proven valuable for characterizing the different solid forms of sodium valproate, which is particularly useful as it does not require highly crystalline samples. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is another technique employed, although its application is somewhat limited. The valproic acid form exhibits a UV absorption maximum around 212 nm in methanol. ksu.edu.sa In contrast, the sodium salt of the compound does not show a UV maximum between 205 and 800 nm. ksu.edu.sa This lack of a strong chromophore in the valproate ion means that direct UV detection for quantification can be challenging, often necessitating derivatization to create a detectable chromophore for other analytical methods like HPLC. researchgate.netnih.gov

A summary of characteristic spectroscopic data for valproate compounds is presented below.

Spectroscopic TechniqueCompound FormKey Findings / Characteristic Peaks
FT-IR Spectroscopy Calcium ValproateStrong, broad n(OH) band around 3426 cm⁻¹; Carbonyl stretching bands between 1552-1415 cm⁻¹. researchgate.net
¹H NMR Spectroscopy Valproic AcidCharacteristic peaks corresponding to the protons of the two propyl chains and the methine proton. drugbank.comnih.gov
UV-Vis Spectroscopy Valproic AcidAbsorption maximum at 212 nm in methanol. ksu.edu.sa
UV-Vis Spectroscopy Sodium ValproateNo significant UV absorption maximum above 205 nm. ksu.edu.sa

Chromatographic Separation Methods for Valproate and Its Derivatives

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of valproic acid and its derivatives from complex mixtures, including biological fluids and pharmaceutical formulations. The choice of method often depends on the volatility of the analyte, the required sensitivity, and the complexity of the sample matrix.

Gas Chromatography (GC) is a widely used technique for valproic acid analysis due to the compound's volatile nature. ufrgs.br GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). pagepressjournals.orgnih.gov GC-MS methods offer high resolution and sensitivity, making them suitable for the simultaneous determination of VPA and its various metabolites. nih.govkoreamed.org Sample preparation for GC analysis can involve a single solvent extraction from acidified plasma samples. nih.gov To improve chromatographic peak shape and detection, derivatization is sometimes employed, although methods for direct analysis on specific capillary columns without derivatization have also been developed. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another prevalent method for valproate analysis. ukaazpublications.com Since valproic acid lacks a strong UV chromophore, direct UV detection can be challenging and may lack sensitivity. nih.gov To overcome this, derivatization techniques are often used to introduce a chromophore into the molecule, enabling detection at higher wavelengths with greater sensitivity. researchgate.netnih.gov For instance, sodium valproate can be derivatized with reagents like 2-hydroxyacetophenone (B1195853) to introduce a benzoyl group, allowing for HPLC analysis. nih.gov HPLC methods have been developed and validated for the analysis of VPA in human plasma using C18 columns with a mobile phase typically consisting of a phosphate (B84403) buffer and acetonitrile (B52724). mfd.org.mk

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This has become a fundamental technology for valproate analysis, particularly in biological matrices, as it often does not require derivatization. nih.govactamedicamarisiensis.robohrium.com LC-MS/MS methods are highly specific, capable of distinguishing VPA from its metabolites and other co-administered drugs. researchgate.netnih.gov Reversed-phase columns, such as C18, are commonly used with mobile phases containing acetonitrile and water with additives like formic or acetic acid to ensure proper ionization. nih.govactamedicamarisiensis.ro

The following table provides an overview of different chromatographic methods used in valproate analysis.

Chromatographic MethodColumn TypeMobile Phase / ConditionsDetection MethodApplication
Gas Chromatography (GC) Gs-BP 100% dimethylpolysiloxane capillary columnIsothermal at 135°CFlame Ionization Detector (FID)Quantification of VPA in human plasma. pagepressjournals.orgscispace.com
High-Performance Liquid Chromatography (HPLC) C18 column (250 mm x 4.6 mm)Phosphate buffer and acetonitrile (47.5:52.5, v/v)UV at 210 nmAnalysis of VPA in human plasma. mfd.org.mk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Acquity UPLC HSS C18 (2.1x150 mm, 1.8 µm)5-mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water/acetonitrileTriple Quadrupole MS (MRM)Determination of VPA in whole blood. nih.gov
Ultraperformance Liquid Chromatography (UPLC) Acquity HSS T3 (100 mm × 2.1 mm, 1.7 µm)Acetonitrile and 5 mM 1-hexanesulphonic acid sodium saltUV at 215 nmQuantification of VPA and its impurities. researchgate.net

Formulation Science and Drug Delivery Research for Preclinical Applications

Development of Novel Delivery Systems (e.g., Nanoparticles, Microspheres) for Animal Studies

The use of novel drug delivery systems in preclinical studies can significantly enhance the therapeutic potential and research utility of compounds like valproate. Encapsulating active pharmaceutical ingredients within nanoparticles or microspheres can alter their pharmacokinetic properties, improve targeting, and provide sustained release, which is particularly beneficial for animal studies that require consistent drug exposure over time.

Research into nanoparticle-based systems for antiepileptic drugs has shown promise for improving brain delivery and providing neuroprotective effects in animal models. gsconlinepress.com While much of the research focuses on sodium valproate, the principles are applicable to other salt forms like calcium valproate. For instance, the encapsulation of valproate within polymeric nanoparticles can facilitate passage across the blood-brain barrier, a significant hurdle for many central nervous system drugs. gsconlinepress.com

Lipid and polymeric nanoparticles are common choices for these applications. The method of preparation and the choice of polymers or lipids can influence the size, encapsulation efficiency, and release profile of the nanoparticles. gsconlinepress.com For preclinical applications, these characteristics must be carefully optimized to achieve the desired therapeutic effect in the animal model being studied.

Below is a table summarizing findings from a study on sodium valproate-loaded nanoparticles, which provides a framework for the potential development of similar systems for calcium valproate in preclinical research.

Parameter Conventional Drug Nanoparticle Formulation Reference
Seizure ScoreHigherLower gsconlinepress.com
Seizure Onset LatencyShorterLonger gsconlinepress.com
Neuroprotective EffectsLimitedEnhanced gsconlinepress.com

Microspheres represent another viable strategy for the controlled delivery of valproate in preclinical settings. Mucoadhesive microspheres, for example, can be designed to adhere to the gastrointestinal tract, providing a prolonged release of the drug. This approach can reduce dosing frequency in animal studies, which is often a logistical challenge.

Characterization of Formulation Stability and Release Profiles for Research Tools

The stability of a drug formulation is a critical parameter in preclinical research, as it ensures that the compound remains in its active form and that the concentration is consistent throughout the study. For calcium valproate, stability studies would involve assessing the impact of various environmental factors such as temperature, humidity, and light on the integrity of the formulation.

Stability-indicating assay methods, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), are essential tools for this purpose. bepls.com These methods can separate the active ingredient from any degradation products, allowing for accurate quantification of the drug's stability over time. bepls.com Studies on sodium valproate and valproic acid have demonstrated that these compounds are stable under various stress conditions, including heat and light, but may degrade in the presence of strong acids or bases. bepls.comnih.gov

The release profile of a formulation dictates the rate and extent to which the drug becomes available at the site of action. In preclinical studies, understanding the release profile is crucial for interpreting efficacy and pharmacokinetic data. In vitro dissolution testing is a standard method used to characterize the release of a drug from its formulation. nih.gov

The following table illustrates the kind of data generated from dissolution studies, in this case for a sustained-release formulation of valproic acid and sodium valproate, which would be analogous to studies needed for preclinical calcium valproate formulations.

Time (hours) Cumulative % Drug Released (Formulation A) Cumulative % Drug Released (Formulation B) Reference
12515 nih.gov
46045 nih.gov
88575 nih.gov
129895 nih.gov

Controlled Release Formulations for Sustained Preclinical Efficacy Studies

Controlled-release formulations are particularly valuable in preclinical efficacy studies, especially for chronic conditions that require long-term treatment. These formulations are designed to release the drug at a predetermined rate, thereby maintaining a steady-state concentration in the plasma over an extended period. This can improve the reliability of efficacy studies by minimizing fluctuations in drug levels.

Matrix tablets are a common approach for achieving controlled release. nih.govekb.eg In this system, the drug is dispersed within a polymer matrix. The rate of drug release is controlled by the diffusion of the drug through the matrix and/or the erosion of the matrix itself. nih.gov Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used in these formulations. nih.gov

The release kinetics of a drug from a matrix tablet can be modulated by altering the type and concentration of the polymer. For instance, increasing the concentration of a release-retarding polymer will generally decrease the rate of drug release. ekb.eg The mechanism of drug release can often be described by mathematical models, such as the Korsmeyer-Peppas model, which can provide insights into whether the release is diffusion-controlled, swelling-controlled, or erosion-controlled.

Research on controlled-release formulations of sodium valproate has shown that by using different polymers and manufacturing techniques, a wide range of release profiles can be achieved. ekb.eg This flexibility is essential for designing preclinical studies that aim to investigate the relationship between drug exposure and therapeutic effect.

The table below provides an example of how different polymers can affect the time it takes for 50% of the drug to be released (T50%), a key parameter in characterizing controlled-release formulations. This data, from a study on sodium valproate, would be relevant to the development of similar formulations for calcium valproate.

Formulation Polymer Used T50% (hours) Reference
F1Eudragit RSPO (17%)4.5 ekb.eg
F2Eudragit RSPO (25%)6.2 ekb.eg
F3Hydroxyethyl cellulose (B213188) (10%)3.8 ekb.eg
F4Hydroxyethyl cellulose (25%)5.5 ekb.eg

Future Directions and Research Gaps in Calcium Valproate Studies

Development of Advanced Preclinical Models for Specific Research Questions

Progress in understanding calcium valproate is contingent on the development of more sophisticated and human-relevant preclinical models. Traditional animal models, while valuable, may not fully recapitulate the complexity of human neurological disorders or predict long-term effects accurately. mdpi.com

There is a growing need for advanced in vitro models, such as "organ-on-a-chip" (OOC) systems, to study valproate's effects with greater precision. mdpi.com For instance, developing "brain-on-a-chip" platforms that incorporate human pluripotent stem cell-derived neurons could create physiologically relevant microenvironments to study:

The effects of valproate on specific neuronal circuits implicated in epilepsy or bipolar disorder.

Neurodevelopmental toxicity with higher fidelity, providing insights into the mechanisms of teratogenicity. mdpi.com

The blood-brain barrier's role in valproate transport and metabolism.

These models offer advantages in throughput, cost-effectiveness, and adherence to the "3Rs" principle (replacement, reduction, and refinement of animal use). mdpi.com Multi-organ chips, such as a gut-liver axis model, could be adapted to investigate the complex metabolism of valproate and the formation of potentially hepatotoxic metabolites in a human-relevant context. mdpi.comnih.gov Such models would be invaluable for screening new valproate analogs for improved safety profiles.

Identification of Novel Epigenetic Targets and Modulators

One of the most significant discoveries in recent years is valproate's role as an epigenetic modulator, primarily through its activity as a histone deacetylase (HDAC) inhibitor. rjpbr.comfrontiersin.orgnih.gov This function opens up a vast field for future research to identify the full spectrum of its epigenetic influence.

Studies have already identified several specific epigenetic targets of VPA. For example, it upregulates the T-type calcium channel subunit CaV3.1 in neural progenitor cells by increasing histone H3 acetylation at the gene's promoter region. nih.gov This effect was not seen with a non-HDAC inhibiting derivative, confirming the epigenetic mechanism. nih.gov VPA has also been shown to induce the demethylation and expression of genes suppressed by DNA methylation, such as MAGEB2 and WIF1. nih.gov Furthermore, it can downregulate the expression of the sodium channel gene SCN3A by reducing the methylation of its promoter. nih.gov

Despite these findings, the full range of genes and non-coding RNAs regulated by valproate-induced epigenetic changes is far from complete. Future research should employ genome-wide screening techniques (e.g., ChIP-seq, RNA-seq, and bisulfite sequencing) in relevant preclinical models to:

Create a comprehensive map of the genes whose expression is altered by valproate's HDAC inhibition and DNA demethylation effects.

Identify novel non-histone protein targets of valproate's acetylation-modifying activity.

Explore how valproate influences the expression and function of other epigenetic modifiers, creating a cascade of regulatory changes.

Investigate the long-term stability of these epigenetic modifications and their role in the lasting therapeutic effects or chronic side effects of the drug.

Design and Synthesis of Valproate Analogs with Enhanced Preclinical Profiles

A major goal of future research is the development of new valproate analogs with improved potency and, crucially, a better safety profile, particularly regarding teratogenicity and hepatotoxicity. nih.govnih.gov The simple chemical structure of VPA provides a versatile scaffold for modification. nih.gov

Significant efforts have already been made to synthesize and test various analogs. Primary modifications have focused on altering the carboxylic acid group, changing the main carbon chain, or introducing unsaturated bonds. nih.gov This has led to the creation of amide derivatives, acid and cyclic analogs, and urea (B33335) derivatives. nih.govnih.gov For example, N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide, an amide derivative of a VPA analog, was found to be 18.5 times more potent than VPA in the subcutaneous metrazol test in rats. nih.gov Another promising approach involves creating hybrid compounds that link the VPA structure to other pharmacologically active scaffolds, such as anti-inflammatory agents, to potentially treat multifactorial diseases like epilepsy more effectively. researchgate.net

Future design and synthesis efforts should be guided by a deeper understanding of VPA's structure-activity and structure-toxicity relationships. The development of advanced preclinical models, as discussed previously, will be essential for the efficient screening of these new chemical entities.

Table 1: Examples of Valproate Analogs and Their Preclinical Findings
Analog/Derivative ClassSpecific Compound ExampleKey Structural ModificationReported Preclinical FindingReference
Amide DerivativesN-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamideAmide modification of a cyclopropyl (B3062369) analog of VPAShowed significantly higher anticonvulsant potency than VPA in rat models (scMet test). nih.gov
Urea Derivatives2,2,3,3-tetramethylcyclopropanecarbonylureaUrea modification of a cyclopropyl analog of VPADemonstrated high potency in maximal electroshock-induced seizure (MES) tests in rats. nih.gov
Hybrid CompoundsHybrid of VPA and butylparaben (B1668127) scaffoldVPA linked via an oxymethyl ester to a second scaffoldExhibited potent antiseizure effects in the MES test in mice. researchgate.net
General AnalogsVarious amide, acid, and cyclic analogsAlteration of carboxylic acid group or main chainMany compounds have shown reduced toxicity with improved potency compared to VPA. nih.gov

Understanding Long-Term Preclinical Effects and Adaptations

While acute effects are well-documented, the cellular and molecular adaptations resulting from long-term valproate administration are less understood and represent a critical research gap. epilepsy.org.uk Chronic use of valproate is associated with adverse effects in some patients, and preclinical studies are needed to uncover the underlying mechanisms. researchgate.net

Future preclinical research must extend beyond short-term studies to model chronic exposure. Longitudinal studies in animal models are required to:

Characterize the time-course of adaptive changes in the central nervous system, including alterations in receptor density, ion channel expression, and epigenetic landscapes.

Investigate the cumulative effects on peripheral organs, such as the liver, endocrine system, and bone, to better understand the basis of long-term side effects. epilepsy.org.uk

Identify potential biomarkers that could predict the development of adverse effects during chronic therapy.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Calcium valproate in preclinical studies?

To synthesize Calcium valproate, researchers typically use valproic acid and calcium salts under controlled stoichiometric conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify calcium content. Ensure reproducibility by documenting reaction parameters (temperature, solvent, pH) and cross-referencing with the CAS registry (CAS: 33433-82-8) for standardization .

Q. What pharmacological mechanisms are attributed to Calcium valproate’s anticonvulsant and mood-stabilizing effects?

Calcium valproate modulates voltage-gated sodium and calcium channels, enhances GABAergic neurotransmission, and inhibits histone deacetylases (HDACs). Methodologically, these mechanisms are validated via in vitro electrophysiological assays (e.g., patch-clamp studies) and in vivo rodent seizure models (e.g., maximal electroshock test). Cross-validate findings using selective receptor antagonists/agonists to isolate pathways .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of Calcium valproate?

Follow guidelines for detailed experimental reporting:

  • Specify animal models (species, sex, weight) or cell lines.
  • Document administration routes (oral vs. intravenous), dosing schedules, and bioanalytical methods (e.g., LC-MS/MS for plasma concentration measurement).
  • Adhere to the Beilstein Journal of Organic Chemistry standards for compound preparation and data transparency .

Advanced Research Questions

Q. How should researchers design longitudinal studies to assess Calcium valproate’s teratogenic risks in maternal epilepsy cohorts?

  • Cohort Selection : Use stratified sampling to include women with epilepsy (WWE) prescribed valproate monotherapy vs. polytherapy.
  • Dose-Response Analysis : Track daily doses (e.g., <700 mg vs. ≥1500 mg) and correlate with congenital malformation rates via logistic regression.
  • Confounding Factors : Adjust for socioeconomic status, rural/urban residence, and folate supplementation using multivariate models. Reference the EURAP registry methodology for validation .

Q. What methodologies resolve contradictions in neurodevelopmental outcomes among children exposed to Calcium valproate in utero?

  • Meta-Analysis : Pool data from registries (e.g., UK Epilepsy and Pregnancy Register) and apply random-effects models to account for heterogeneity.
  • Neuropsychological Testing : Use standardized tools (e.g., Bayley Scales of Infant Development) at multiple timepoints.
  • Bias Mitigation : Address recall bias via prospective data collection and publication bias via funnel plots .

Q. How can in vitro and in vivo models be optimized to study Calcium valproate’s interactions with ion channel blockers (e.g., amiodarone)?

  • Combination Therapy Screening : Use isobolographic analysis to determine synergistic/additive effects in seizure models.
  • Electrophysiological Profiling : Compare Calcium valproate’s efficacy in the presence of sodium/calcium channel blockers using hippocampal slice preparations.
  • Pharmacokinetic Integration : Measure drug-drug interaction (DDI) potential via CYP450 enzyme inhibition assays .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Calcium valproate toxicity studies?

  • Threshold Analysis : Apply segmented regression to identify dose thresholds for hepatotoxicity or teratogenicity.
  • Machine Learning : Use decision trees to identify subpopulations at higher risk based on genetic polymorphisms (e.g., POLG mutations).
  • Sensitivity Analysis : Validate models by excluding outliers and imputing missing data via multiple imputation techniques .

Methodological Considerations

  • Data Sources : Prioritize peer-reviewed databases (PubMed, Embase) and registries (EURAP) over non-academic platforms. Use search terms like “calcium valproate AND pharmacokinetics” with date filters (2018–2025) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to Chromatography journal guidelines for experimental reproducibility and data sharing .
  • Limitations : Acknowledge gaps in off-label prescribing data and retrospective study biases in teratogenicity research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium 2-propylvalerate
Reactant of Route 2
Calcium 2-propylvalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.